An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol: Natural Sources and Isolation
An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) with potential pharmacological significance. The document details its primary natural sources, methodologies for its isolation and purification, and an exploration of its biosynthetic origins. Quantitative data from relevant studies are presented in structured tables for comparative analysis. Furthermore, experimental workflows and biosynthetic pathways are illustrated through detailed diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of 5,5'-Dimethoxylariciresinol
5,5'-Dimethoxylariciresinol is a naturally occurring lignan found predominantly in plants of the Phellodendron genus. Scientific literature has identified the bark of the following species as key sources:
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Phellodendron amurense : The dried bark of this tree is a well-documented source of glycosides of (±)-5,5′-dimethoxylariciresinol[1].
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Phellodendron chinense Schneid. : This species is also recognized as a source of 5,5'-Dimethoxylariciresinol.
Additionally, the stems of Sinocalamus affinis have been reported to contain this compound. A closely related compound, 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside , has been successfully extracted from plants of the Mahonia genus.
Biosynthesis of 5,5'-Dimethoxylariciresinol
The biosynthesis of 5,5'-Dimethoxylariciresinol originates from the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of natural products. The general biosynthetic pathway for lignans (B1203133), including lariciresinol (B1674508) derivatives, is understood to proceed through the following key steps. The specific methylation at the 5 and 5' positions is catalyzed by O-methyltransferases (OMTs).
The biosynthesis of lignans is initiated from the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of enzymatic reactions including hydroxylation and methylation, coniferyl alcohol, the primary monolignol precursor, is formed[2]. The specific methylation steps in the phenylpropanoid pathway are catalyzed by enzymes such as Caffeic acid O-methyltransferase (COMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT)[3].
Two molecules of coniferyl alcohol then undergo stereoselective coupling, a reaction mediated by dirigent proteins and laccases, to form pinoresinol[2]. Pinoresinol is subsequently reduced to lariciresinol. It is hypothesized that specific O-methyltransferases (OMTs) then act on a lariciresinol-type precursor to introduce the methoxy (B1213986) groups at the 5 and 5' positions, yielding 5,5'-Dimethoxylariciresinol. Plant OMTs are a large family of enzymes responsible for the methylation of various secondary metabolites, including phenylpropanoids and flavonoids[4]. The regioselective methylation of lignans is a critical step in their biosynthesis, and specific OMTs have been identified that catalyze the methylation of lignan precursors[5].
Isolation and Purification of 5,5'-Dimethoxylariciresinol Glycoside
The isolation of 5,5'-Dimethoxylariciresinol from its natural sources typically involves the extraction and purification of its glycosidic form. The following protocol is based on the methodology described for the isolation of lignan glycosides from the bark of Phellodendron amurense.
Experimental Protocol
A detailed experimental protocol for the isolation of (±)-5,5′-dimethoxylariciresinol glycoside from the dried bark of Phellodendron amurense is outlined below. This procedure involves initial extraction with methanol (B129727), followed by a series of chromatographic separations to purify the target compound.
3.1.1. Extraction
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Maceration : The dried and powdered bark of Phellodendron amurense is macerated with methanol (MeOH) at room temperature.
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Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude extract.
3.1.2. Solvent Partitioning
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The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The lignan glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).
3.1.3. Chromatographic Purification
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Column Chromatography (Silica Gel) : The n-BuOH soluble fraction is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1 to 1:1).
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Column Chromatography (Sephadex LH-20) : Fractions containing the target compound are further purified on a Sephadex LH-20 column, eluting with methanol.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water gradient.
Data Presentation
The following table summarizes the quantitative data that could be expected from a typical isolation process. Please note that specific yields may vary depending on the plant material and the precise experimental conditions.
| Parameter | Value | Reference |
| Starting Material | Dried bark of Phellodendron amurense | Ida et al., 1993 |
| Extraction Solvent | Methanol | Ida et al., 1993 |
| Primary Fractionation | n-Butanol soluble fraction | Ida et al., 1993 |
| Purification Techniques | Silica Gel CC, Sephadex LH-20 CC, Prep-HPLC | Ida et al., 1993 |
| Final Yield | Data not available in the reviewed literature | - |
| Purity | >95% (as determined by HPLC) | General expectation for purified natural products |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and purification of 5,5'-Dimethoxylariciresinol glycoside.
References
- 1. Phenolic constituents of phellodendron amurense bark (1993) | Yoshiteru Ida | 96 Citations [scispace.com]
- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
